molecular formula C9H6N2S B594061 2H-Thiazolo[5,4-f]indole CAS No. 126581-24-6

2H-Thiazolo[5,4-f]indole

Katalognummer: B594061
CAS-Nummer: 126581-24-6
Molekulargewicht: 174.221
InChI-Schlüssel: OEHKBSICIDJOMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Thiazolo[5,4-f]indole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a benzothiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiazolo[5,4-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoaniline with acid chlorides, leading to the formation of the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Thiazolo[5,4-f]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2H-Thiazolo[5,4-f]indole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Thiazolo[5,4-f]indole is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the design of new materials and biologically active molecules .

Eigenschaften

CAS-Nummer

126581-24-6

Molekularformel

C9H6N2S

Molekulargewicht

174.221

IUPAC-Name

2H-pyrrolo[2,3-f][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-10-7-4-8-9(3-6(1)7)12-5-11-8/h1-4H,5H2

InChI-Schlüssel

OEHKBSICIDJOMG-UHFFFAOYSA-N

SMILES

C1N=C2C=C3C(=CC=N3)C=C2S1

Synonyme

2H-Pyrrolo[2,3-f]benzothiazole(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.